molecular formula C13H12N2O3 B11184032 2-(2-Benzyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid

2-(2-Benzyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid

Cat. No.: B11184032
M. Wt: 244.25 g/mol
InChI Key: DNEYCWQWKHTXCW-UHFFFAOYSA-N
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Description

2-(2-Benzyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid is a compound that belongs to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a benzyl group attached to a dihydropyrimidine ring, which is further connected to an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Benzyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid typically involves the reaction of benzylamine with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent oxidation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Benzyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted dihydropyrimidines, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 2-(2-Benzyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. This inhibition is facilitated by hydrogen bonding and hydrophobic interactions with key residues in the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Benzyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit xanthine oxidase and its potential as an antiparasitic agent make it a valuable compound for further research and development .

Properties

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

2-(2-benzyl-6-oxo-1H-pyrimidin-5-yl)acetic acid

InChI

InChI=1S/C13H12N2O3/c16-12(17)7-10-8-14-11(15-13(10)18)6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,16,17)(H,14,15,18)

InChI Key

DNEYCWQWKHTXCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC=C(C(=O)N2)CC(=O)O

Origin of Product

United States

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